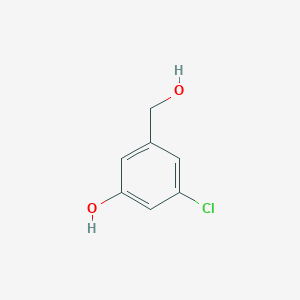

3-Chloro-5-(hydroxymethyl)phenol

Description

Contextualization within Substituted Phenolic Compounds Research

Substituted phenols, which feature additional functional groups on the benzene (B151609) ring, are a significant area of research. nih.gov The nature and position of these substituents dramatically influence the molecule's physical, chemical, and biological properties. Research in this area is driven by the potential to create novel molecules with tailored functionalities for a wide range of applications, from pharmaceuticals to materials science. mdpi.com 3-Chloro-5-(hydroxymethyl)phenol, with its chloro and hydroxymethyl substituents, represents a unique combination that invites investigation into its specific properties and potential uses.

Significance of Chlorophenols in Chemical Synthesis and Biological Studies

Chlorophenols are a class of organochlorine compounds that have been extensively used in various industrial processes, including the manufacturing of dyes, pesticides, and pharmaceuticals. taylorandfrancis.comcdc.gov Their presence in the environment and their biological effects have made them a subject of significant study. nih.gov In chemical synthesis, the chlorine atom can act as a useful handle for further functionalization of the aromatic ring through various coupling reactions. The study of specific isomers like this compound contributes to a deeper understanding of how the interplay between a halogen and other functional groups dictates the molecule's reactivity and potential applications. proquest.com

Overview of Hydroxymethyl Functionality in Organic Molecules

The hydroxymethyl group (–CH2OH) is a fundamental functional group in organic chemistry, consisting of a methylene (B1212753) bridge connected to a hydroxyl group. wikipedia.org This group imparts alcohol-like properties to the molecule and can participate in a variety of chemical reactions, such as oxidation, esterification, and etherification. britannica.comwikipedia.org The presence of a hydroxymethyl group can also influence a molecule's solubility and its ability to form hydrogen bonds, which is crucial in biological systems and material science. britannica.comacs.org In this compound, this group adds a layer of reactivity and potential for derivatization that is distinct from simpler chlorophenols.

Emerging Research Trends in Functionalized Phenols

Current research on functionalized phenols is increasingly focused on developing green and efficient synthesis methods. researchgate.netnortheastern.edu There is a growing interest in the direct and selective C-H functionalization of phenols, which allows for the efficient creation of complex molecules from simple precursors. mdpi.comnih.gov Furthermore, researchers are exploring the novel biological activities of functionalized phenols, moving beyond traditional applications to areas like advanced materials and targeted therapeutics. nih.govresearchgate.net The investigation of compounds like this compound aligns with these trends, offering a platform for developing new synthetic methodologies and exploring unique molecular functionalities.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to thoroughly characterize its chemical and physical properties. This includes determining its reactivity, spectral data, and potential for use as a building block in the synthesis of more complex molecules. A key goal is to understand how the specific arrangement of the chloro, hydroxyl, and hydroxymethyl groups on the phenol (B47542) ring influences its behavior. This foundational knowledge is essential for unlocking its potential in various fields of chemical research and development.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis.

| Property | Value |

| Molecular Formula | C7H7ClO2 |

| Molecular Weight | 158.58 g/mol |

| Boiling Point | 317.0±27.0 °C (Predicted) chemicalbook.com |

| Density | 1.395±0.06 g/cm3 (Predicted) chemicalbook.com |

| pKa | 8.78±0.10 (Predicted) chemicalbook.com |

| Purity | Typically available at 95% or higher apolloscientific.co.uk |

| Appearance | Powder or liquid lookchem.com |

This table is based on predicted and available data and may not represent experimentally verified values in all cases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRUFSDOVHICLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60698907 | |

| Record name | 3-Chloro-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-34-8 | |

| Record name | 3-Chloro-5-hydroxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60698907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Strategies for Introducing the Hydroxymethyl Group

The introduction of a hydroxymethyl group onto a phenol (B47542) ring is a key transformation in the synthesis of 3-Chloro-5-(hydroxymethyl)phenol. One common method involves the reaction of a phenol with formaldehyde (B43269). This reaction, known as hydroxymethylation, can be catalyzed by both acids and bases. The reaction of phenol and formaldehyde yields ortho- and para-hydroxymethyl phenols. iitm.ac.in These products are crucial intermediates for various organic compounds, including hydroxybenzaldehydes, which have applications in the synthesis of pharmaceuticals and insecticides. iitm.ac.in

Regioselective Chlorination Methodologies

Achieving regioselective chlorination is crucial for synthesizing the desired isomer of a chlorinated phenol. Traditional chlorination of phenols often leads to a mixture of ortho- and para-isomers. scientificupdate.comcardiff.ac.uk However, specific catalysts and reagents can be employed to enhance the selectivity for a particular isomer. For instance, the use of N-chlorosuccinimide as the chlorinating agent in the presence of certain thiourea (B124793) catalysts can significantly improve the regioselectivity for either the ortho- or para-chloro isomer, depending on the catalyst used. scientificupdate.com Another approach involves using sulfuryl chloride in the presence of moderators like tetrahydrothiopyran (B43164) derivatives to increase the yield of the para-chloro isomer. researchgate.net

Multistep Synthetic Sequences Involving Halogenated Precursors

Multistep synthetic sequences often start with readily available halogenated precursors. For example, 3-chlorophenol (B135607) can be prepared from the dechlorination of polychlorophenols or through the cumene (B47948) process starting with the alkylation of chlorobenzene (B131634) with propylene. wikipedia.org This 3-chlorophenol can then serve as a starting material for further functionalization to introduce the hydroxymethyl group. chemicalbook.com Another example is the synthesis of 4-chloro-3,5-dimethylphenol (B1207549) from 3,5-dimethylphenol (B42653) using a copper sulfate (B86663) catalyst and an oxidizing agent like oxygen or air in the presence of a chlorine source. google.com

Chemical Reactivity and Transformation Pathways

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site for various chemical modifications, including alkylation, esterification, and etherification.

O-alkylation of the phenolic hydroxyl group in 3-Chloro-5-(hydroxymethyl)phenol can be achieved using various alkylating agents in the presence of a base. The base deprotonates the acidic phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic alkylating agent. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). mdpi.com The choice of base and reaction conditions can influence the efficiency of the reaction and minimize potential side reactions, such as C-alkylation or reaction at the hydroxymethyl group.

Esterification of the phenolic hydroxyl group typically involves reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. rsc.org Due to the electronic properties of the molecule, this reaction can be selective for the phenolic hydroxyl over the less acidic hydroxymethyl group. Etherification, a specific type of O-alkylation, can be performed using methods like the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide.

| Reaction Type | Reagents | Product | Reference |

| Esterification | Acetic Anhydride, Pyridine | 3-Chloro-5-(hydroxymethyl)phenyl acetate | rsc.org |

| Etherification | Ethyl bromide, Potassium carbonate | 3-Chloro-1-(ethoxymethyl)-5-(hydroxymethyl)benzene | mdpi.com |

Table 1: Illustrative Esterification and Etherification Reactions of the Phenolic Hydroxyl Group. Note: These are representative reactions based on general principles of phenol chemistry.

The direct oxidation of the phenolic hydroxyl group in this compound is a complex process. Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric materials, especially under harsh conditions. Selective oxidation of the phenolic hydroxyl in the presence of the hydroxymethyl group is challenging and often requires specialized reagents or protecting group strategies to achieve desired outcomes.

Reactions Involving the Hydroxymethyl Group

The benzylic hydroxymethyl group is a versatile handle for various transformations, including oxidation to carbonyl functionalities and reduction to a methyl group.

The hydroxymethyl group can be selectively oxidized to an aldehyde (3-chloro-5-hydroxybenzaldehyde) and further to a carboxylic acid (3-chloro-5-hydroxybenzoic acid). A variety of oxidizing agents can be employed for this transformation. organic-chemistry.orgnih.govsigmaaldrich.com Mild oxidizing agents such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC) are often used for the selective oxidation to the aldehyde. nih.gov Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the hydroxymethyl group directly to the carboxylic acid.

| Target Product | Oxidizing Agent | Solvent | Reference |

| 3-Chloro-5-hydroxybenzaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | nih.gov |

| 3-Chloro-5-hydroxybenzoic acid | Potassium permanganate (KMnO4) | Water/Pyridine | nih.gov |

Table 2: Oxidation of the Hydroxymethyl Group. Note: These are representative reactions based on general principles of benzylic alcohol oxidation.

The hydroxymethyl group can be reduced to a methyl group, yielding 3-chloro-5-methylphenol (B1582155). This transformation can be achieved through various reductive methods. One common approach involves the conversion of the alcohol to a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. youtube.comyoutube.comnih.gov A direct reaction with hydrochloric acid can also lead to the substitution of the hydroxyl group with a chlorine atom, forming 3-chloro-5-(chloromethyl)phenol. nagwa.com

| Reaction Type | Reagents | Product | Reference |

| Reduction | 1. Tosyl chloride, Pyridine; 2. LiAlH4 | 3-Chloro-5-methylphenol | youtube.com |

| Substitution | Concentrated HCl, Heat | 3-Chloro-5-(chloromethyl)phenol | nagwa.com |

Table 3: Reduction and Substitution of the Hydroxymethyl Group.

Substitution Reactions of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the aromatic ring behaves like a primary alcohol. As such, its hydroxyl moiety can undergo substitution reactions. For instance, in the presence of hydrohalic acids like hydrochloric acid (HCl), the hydroxyl group can be replaced by a chlorine atom. While phenol itself does not react with hydrochloric acid, the primary alcohol functionality of the hydroxymethyl group is susceptible to this transformation, likely proceeding through protonation of the hydroxyl group to form a good leaving group (water), followed by nucleophilic attack by the chloride ion. This reaction would convert this compound into 3-chloro-5-(chloromethyl)phenol. A similar reaction has been demonstrated for 4-(hydroxymethyl)phenol, which, when heated with hydrochloric acid, undergoes substitution of the non-phenolic hydroxyl group to yield 4-(chloromethyl)phenol and water. epa.gov

Electrophilic Aromatic Substitution on the Phenolic Ring

The electron-rich nature of the phenolic ring in this compound makes it susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The directing effects of the existing substituents determine the position of the incoming electrophile. The hydroxyl group is a powerful activating group and a strong ortho-, para-director. calpaclab.com The chlorine atom is deactivating but also an ortho-, para-director. The hydroxymethyl group is weakly deactivating and a meta-director.

In the case of halogenation (e.g., with bromine, Br₂), the position of the new substituent is dictated by the combined directing effects of the groups already on the ring. The powerful ortho-directing influence of the phenolic -OH group is dominant. The positions ortho to the hydroxyl group are C2 and C6. The para-position (C4) is blocked. The existing substituents are at C3 and C5.

Position C2: ortho to -OH, meta to -CH₂OH, ortho to -Cl.

Position C4: para to -OH, meta to -Cl, meta to -CH₂OH (blocked).

Position C6: ortho to -OH, ortho to -CH₂OH, meta to -Cl.

Given the strong activating and directing effect of the hydroxyl group, substitution is highly favored at the positions ortho to it (C2 and C6). The existence of the compound 3-bromo-2-chloro-5-(hydroxymethyl)phenol (B15333067) suggests that halogenation can indeed occur, with the bromine atom entering at the C2 position, which is ortho to the strongly activating hydroxyl group. lookchem.com Due to the high activation provided by the phenol, these reactions can often proceed without a Lewis acid catalyst. calpaclab.com Treatment with bromine water could potentially lead to substitution at all available activated positions. calpaclab.com

Nitration and Sulfonation Reactions

The introduction of nitro (NO₂) and sulfo (SO₃H) groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents: the hydroxyl (-OH), chloro (-Cl), and hydroxymethyl (-CH2OH) groups. The hydroxyl group is a powerful activating, ortho, para-director. The chloro group is deactivating yet also an ortho, para-director. The hydroxymethyl group is weakly deactivating and a meta-director. The interplay of these influences dictates the regiochemical outcome of electrophilic aromatic substitution.

Nitration

The nitration of phenols typically occurs under milder conditions than for benzene (B151609) itself, due to the activating nature of the hydroxyl group. byjus.com Treatment with dilute nitric acid can yield mononitrated products, while concentrated nitric acid often leads to polynitration and oxidation. byjus.com

For this compound, the positions ortho and para to the strongly activating hydroxyl group are C2, C4, and C6.

C2: Ortho to -OH, ortho to -CH₂OH, and meta to -Cl.

C4: Ortho to -Cl, para to -OH, and meta to -CH₂OH.

C6: Ortho to -OH, meta to -Cl, and meta to -CH₂OH.

The directing effects are summative. The powerful ortho, para-directing ability of the hydroxyl group is the dominant influence. The chloro substituent also directs ortho and para (to C2, C4, and C6 relative to its own position, which corresponds to C2, C4, and C6 of the ring). The weakly deactivating hydroxymethyl group directs incoming electrophiles meta to itself (to C2 and C6).

Therefore, electrophilic attack is strongly favored at the positions activated by the hydroxyl group and not significantly hindered. The C4 and C6 positions are the most likely sites for nitration, as they are activated by the hydroxyl group. The C2 position is sterically hindered by the adjacent hydroxymethyl group and electronically deactivated by the inductive effect of the chloro group.

Studies on the nitration of similar 3-substituted phenols, such as 3-chlorophenol (B135607), show that nitration occurs primarily at the positions activated by the hydroxyl group. arkat-usa.org For instance, nitration of 3-chlorophenol yields a mixture of 3-chloro-2-nitrophenol, 3-chloro-4-nitrophenol, and 3-chloro-6-nitrophenol, with the distribution depending on reaction conditions. Given the additional steric bulk and electronic influence of the hydroxymethyl group in the target molecule, the primary products are expected to be 3-Chloro-5-(hydroxymethyl)-4-nitrophenol and 3-Chloro-5-(hydroxymethyl)-6-nitrophenol.

Table 1: Predicted Regioselectivity in the Mononitration of this compound

| Position | Activating/Deactivating Influences | Predicted Outcome |

|---|---|---|

| C2 | Ortho to -OH (activating), Ortho to -CH₂OH (steric hindrance), Meta to -Cl | Minor product or not formed |

| C4 | Para to -OH (strongly activating), Ortho to -Cl (activating) | Major product |

| C6 | Ortho to -OH (strongly activating), Meta to -Cl, Meta to -CH₂OH | Major product |

Sulfonation

Sulfonation is a reversible electrophilic aromatic substitution. The reaction is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (oleum). The directing effects are the same as in nitration, meaning the sulfonic acid group (SO₃H) will be directed to the positions activated by the hydroxyl group, primarily C4 and C6.

The reaction conditions, particularly temperature, can influence the product distribution. At lower temperatures, the reaction is under kinetic control, while at higher temperatures, it is under thermodynamic control, favoring the more stable isomer. For phenols, sulfonation at the ortho position is often kinetically favored, while the para product is thermodynamically more stable due to reduced steric hindrance. In the case of this compound, substitution at the C4 position (para to the hydroxyl group) is expected to be the major thermodynamic product.

Multifunctional Group Reactivity and Chemoselectivity

The presence of three distinct functional groups—phenolic hydroxyl, benzylic alcohol, and aryl chloride—on the same aromatic scaffold presents a significant challenge and opportunity in chemical synthesis, demanding careful control of reaction conditions to achieve chemoselectivity. rsc.org The reactivity of each group can be selectively targeted, allowing for diverse synthetic transformations.

The phenolic hydroxyl group is acidic and readily undergoes reactions typical of phenols, such as etherification, esterification, and O-alkylation. Its strong electron-donating nature also makes it a powerful activating group for electrophilic substitution on the ring.

The hydroxymethyl group is a primary alcohol and can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to a leaving group (e.g., a halide or tosylate) to facilitate nucleophilic substitution, or undergo esterification or etherification.

The chloro group is a relatively unreactive aryl halide but can participate in nucleophilic aromatic substitution under harsh conditions or, more commonly, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Chemoselective Transformations:

O-Acylation vs. C-Acylation: In Friedel-Crafts acylation, the Lewis acid catalyst can coordinate with the phenolic oxygen, leading to O-acylation (ester formation). To achieve C-acylation on the aromatic ring, a Fries rearrangement of the initially formed ester may be necessary.

Oxidation: Selective oxidation of the hydroxymethyl group to an aldehyde can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), which are known to selectively oxidize benzylic and allylic alcohols without affecting the phenol or the aromatic ring. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would likely oxidize the hydroxymethyl group and potentially the aromatic ring, leading to degradation.

Etherification: The phenolic hydroxyl is more acidic than the benzylic alcohol and can be selectively deprotonated with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide. This phenoxide is a potent nucleophile that can undergo Williamson ether synthesis, leaving the hydroxymethyl group untouched.

Cross-Coupling Reactions: The aryl chloride can be selectively targeted in palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid could be performed to form a new carbon-carbon bond at the C3 position. mdpi.com The reaction conditions can often be tuned to avoid competing reactions at the hydroxyl or hydroxymethyl sites.

Table 2: Summary of Chemoselective Reactions

| Target Functional Group | Reaction Type | Typical Reagents | Resulting Product Functional Group |

|---|---|---|---|

| Phenolic -OH | Esterification | Acetyl chloride, Pyridine | Ester (-OCOCH₃) |

| Phenolic -OH | Etherification (Williamson) | CH₃I, K₂CO₃ | Ether (-OCH₃) |

| Hydroxymethyl -CH₂OH | Mild Oxidation | MnO₂, PCC | Aldehyde (-CHO) |

| Hydroxymethyl -CH₂OH | Strong Oxidation | KMnO₄ | Carboxylic Acid (-COOH) |

| Aryl -Cl | Suzuki Coupling | ArB(OH)₂, Pd catalyst, Base | Aryl-Aryl bond (-Ar) |

The control of chemoselectivity is paramount for the use of this compound as a versatile building block in the synthesis of more complex molecules. By carefully choosing reagents and reaction conditions, chemists can selectively manipulate one functional group while preserving the others.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Specific experimental data for the FT-IR and Raman spectroscopy of 3-Chloro-5-(hydroxymethyl)phenol are not available in the reviewed scientific literature.

Detailed FT-IR analysis, including peak tables and spectral assignments for this compound, is not currently published.

There is no specific Raman spectroscopy data available for this compound in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR data for this compound, including ¹H NMR, ¹³C NMR, and advanced NMR techniques, has not been found in the available scientific literature.

Specific ¹H NMR spectral data and assignments for this compound are not documented in the searched sources.

Published ¹³C NMR spectral data and assignments for this compound are not available.

There is no information available regarding the use of advanced NMR techniques for the structural elucidation of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₇ClO₂), the expected exact mass can be calculated. echemi.com

Expected High-Resolution Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 159.0213 |

| [M+Na]⁺ | 181.0032 |

| [M-H]⁻ | 157.0056 |

Note: This table represents theoretical values, as no experimental HRMS data for this compound has been found in the public domain.

The presence of chlorine, with its two stable isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. nist.govnist.gov The [M]⁺ peak would be accompanied by an [M+2]⁺ peak with roughly one-third the intensity.

While no specific experimental fragmentation data for this compound is available, a theoretical fragmentation pattern can be proposed based on the functional groups present in the molecule: a phenol (B47542), a benzyl (B1604629) alcohol, and a chloro substituent.

Upon electron ionization, the molecule would form a molecular ion [C₇H₇ClO₂]⁺•. Key fragmentation pathways would likely include:

Loss of a hydrogen radical: from the hydroxyl group or the hydroxymethyl group.

Loss of a hydroxyl radical: from the hydroxymethyl group.

Loss of a chloromethyl radical: a common fragmentation for benzyl alcohols.

Loss of formaldehyde (B43269) (CH₂O): from the hydroxymethyl group.

Loss of a chlorine radical: a characteristic fragmentation for chloro-aromatic compounds.

Decarbonylation: loss of carbon monoxide (CO) from the phenolic ring after initial fragmentation.

Hypothetical Fragmentation of this compound

| Fragment Ion | Proposed Structure |

| [M-H]⁺ | C₇H₆ClO₂⁺ |

| [M-OH]⁺ | C₇H₆Cl⁺ |

| [M-CH₂O]⁺ | C₆H₅ClO⁺ |

| [M-Cl]⁺ | C₇H₇O₂⁺ |

Note: This table is a theoretical representation of possible fragmentation pathways and requires experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Phenols and their derivatives typically exhibit characteristic absorption bands in the UV region. For 3-chlorophenol (B135607), a structurally related compound, absorption maxima are observed. nist.govnist.gov It is expected that this compound would also show absorption in a similar region, likely influenced by the presence of the hydroxymethyl group as an additional auxochrome. However, no specific experimental UV-Vis spectral data for this compound has been identified in the reviewed sources.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

A search of crystallographic databases did not yield any published crystal structures for this compound. Therefore, no experimental data on its crystal system, space group, or unit cell dimensions is available. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction.

Analysis of Intermolecular Interactions in this compound Reveals No Specific Data

Despite a comprehensive search of available scientific literature, no specific studies detailing the Hirshfeld surface analysis of the chemical compound this compound have been found. This analytical technique, crucial for understanding the intermolecular interactions within a crystal lattice, appears not to have been applied and published for this particular molecule.

Hirshfeld surface analysis is a powerful tool in crystallography and materials science. It provides a visual and quantitative method for exploring the nature and extent of close contacts between molecules in a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, researchers can identify and quantify various intermolecular interactions, including hydrogen bonds, halogen bonds, and van der Waals forces. The analysis also generates a unique two-dimensional "fingerprint" plot, which summarizes the distribution of these interactions.

While studies on other substituted phenols and chloro-containing aromatic compounds have utilized Hirshfeld surface analysis to elucidate their crystal packing and intermolecular forces, this specific information is absent for this compound. For instance, research on related molecules like (E)-2-{[(3-chloro-4-methyl-phenyl)imino]-methyl}-4-methyl-phenol has detailed the contributions of H···H and C···H interactions to its crystal packing. nih.gov Similarly, investigations into various substituted phenols and salts of 3-chloro-4-hydroxyphenylacetic acid have employed Hirshfeld analysis to understand their supramolecular structures. mq.edu.aunih.gov However, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substituent pattern on crystal formation.

The absence of published data on the Hirshfeld surface analysis of this compound highlights a gap in the current scientific literature. Such a study would be valuable for a complete understanding of its solid-state properties and behavior.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has become a powerful tool for investigating the properties of phenolic compounds. ijrte.orgijaemr.com Calculations are often performed using specific functionals, like B3LYP, combined with basis sets such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. ijaemr.com

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the lowest energy state) is determined. For a molecule like 3-Chloro-5-(hydroxymethyl)phenol, this process involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is also critical due to the presence of rotatable bonds, specifically in the hydroxymethyl (-CH₂OH) and hydroxyl (-OH) groups. Different orientations of these groups relative to the phenyl ring result in different conformers. Theoretical studies on similar substituted phenols, such as chloro-methylphenyl isocyanates, have identified distinct conformers (e.g., cis and trans) with small energy differences, often less than a kilocalorie per mole. nih.gov This suggests that this compound likely exists as a mixture of conformers at room temperature, with the relative populations dictated by their small energy variances.

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive. ijaemr.comresearchgate.net

For the closely related compound 3-chloro-5-methoxyphenol , DFT calculations have determined its HOMO and LUMO energies. ijrte.org These values provide an approximation of the electronic characteristics expected for this compound.

Table 1: Frontier Molecular Orbital Energies for 3-chloro-5-methoxyphenol Data provides an approximation for this compound.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -0.24005 | Indicates electron-donating capability. |

| E(LUMO) | -0.02421 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 0.21584 | A smaller gap signifies higher chemical reactivity. ijaemr.com |

This small energy gap suggests that the molecule is chemically reactive. ijaemr.com

Vibrational analysis involves calculating the frequencies of the normal modes of vibration for the optimized molecular structure. These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a complete assignment of the observed spectral bands. nih.gov

Theoretical calculations often overestimate vibrational frequencies compared to experimental values, primarily due to the assumption of a harmonic oscillator model and the calculations being performed on a single molecule in a vacuum. ijrte.org To improve the agreement with experimental data, a scaling factor is typically applied to the computed frequencies. ijrte.org

In a study on the analogous 3-chloro-5-methoxyphenol , DFT calculations were used to assign the vibrational modes observed in its IR and Raman spectra. ijrte.org Key vibrational frequencies are detailed below and offer insight into the expected spectral features of this compound.

Table 2: Selected Vibrational Frequencies for 3-chloro-5-methoxyphenol Data provides an approximation for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

| O-H Stretch | 3485 | 3485 | 3482 |

| C-H Stretch (Aromatic) | 3100-3000 (Typical Range) ijrte.org | N/A | N/A |

| O-H In-plane Bend | 1115 | 1115 | 1115 |

| C-Cl Stretch | 830 | 830 | 832 |

| O-H Out-of-plane Bend | 160 | N/A | 160 |

The strong band observed around 3485 cm⁻¹ is characteristic of the O-H stretching vibration. ijrte.org The C-Cl stretching vibration is identified at approximately 830 cm⁻¹. ijrte.org The presence of the hydroxymethyl group in this compound would introduce additional characteristic bands, such as C-O stretching and CH₂ bending modes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. nih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red and yellow indicate negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). ijrte.orgresearchgate.net

The MEP map for a substituted phenol (B47542) like this compound allows for the clear identification of reactive centers.

Negative Regions (Red/Yellow): These areas of high electron density are primarily located around the electronegative oxygen atoms of the hydroxyl and hydroxymethyl groups, as well as the chlorine atom. These sites are the most likely points of attack for electrophiles. ijrte.org

Positive Regions (Blue): The most significant region of positive potential is found on the hydrogen atom of the hydroxyl group. This electron-deficient site is the primary target for nucleophilic attack. ijaemr.com The hydrogen atoms on the aromatic ring and the hydroxymethyl group also exhibit positive potential, but to a lesser extent.

This mapping provides a visual guide to the molecule's chemical reactivity, aligning with established chemical principles for phenolic compounds. ijrte.org

The MEP map provides a qualitative prediction of a molecule's acidity. The magnitude of the positive electrostatic potential on an acidic proton is directly related to its acidity. ijaemr.com For this compound, the intense blue region on the hydroxyl hydrogen indicates its significant acidic character. ijaemr.com

A higher positive potential on this hydrogen atom suggests it can be more easily donated as a proton (H⁺), which corresponds to a stronger acid and a lower pKa value. The electron-withdrawing nature of the chlorine atom on the phenyl ring is expected to increase the positive potential on the hydroxyl hydrogen, thereby enhancing the acidity of the phenol compared to an unsubstituted phenol. While a precise pKa value requires specific calculations or experimental measurement, the MEP analysis confirms the acidic nature of the hydroxyl group. ijaemr.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.de This analysis provides a detailed picture of the electron density distribution within a molecule.

NBO analysis can elucidate the extent of electron delocalization and charge transfer within this compound. The presence of both an electron-withdrawing chlorine atom and an electron-donating hydroxyl group on the benzene (B151609) ring, along with the hydroxymethyl substituent, creates a complex electronic environment.

A hypothetical NBO analysis might reveal the following key interactions:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O (hydroxyl) | π* (C-C)ring | ~15-20 | π-conjugation |

| LP(1) O (hydroxymethyl) | σ* (C-C)ring | ~2-5 | Hyperconjugation |

| LP(1) Cl | π* (C-C)ring | ~5-10 | π-conjugation |

| π (C-C)ring | π* (C-C)ring | ~10-15 | Resonance |

Note: The values in this table are illustrative and based on typical values for substituted phenols. Actual values would require specific quantum chemical calculations.

NBO analysis also provides details on the hybridization of atomic orbitals contributing to each bond. uni-muenchen.de In this compound, the carbon atoms of the benzene ring are expected to exhibit sp² hybridization, characteristic of aromatic systems. The oxygen of the hydroxyl group and the carbon of the hydroxymethyl group are likely to have hybridization close to sp³, though delocalization effects can alter these ideal values. The C-Cl bond will be formed from a hybrid orbital on the carbon and a p-orbital on the chlorine. The analysis of the natural hybrid orbitals (NHOs) can reveal the precise s and p character of these orbitals, which influences bond angles and reactivity.

Thermodynamic Property Prediction

Computational methods can be employed to predict the thermodynamic properties of molecules, providing valuable data that may be difficult to obtain experimentally.

For example, a hypothetical isodesmic reaction for calculating the enthalpy of formation of this compound could be:

This compound + Benzene → Phenol + Chlorobenzene (B131634) + Toluene

By using the known experimental or accurately calculated enthalpies of formation for benzene, phenol, chlorobenzene, and toluene, the enthalpy of formation for the target molecule can be derived. Computational studies on substituted phenols have shown that the substituent effects on the enthalpy of formation can be significant. documentsdelivered.com

Computational chemistry is instrumental in studying the energetics of reaction mechanisms, such as those involved in antioxidant activity or degradation pathways. For a phenolic compound like this compound, key mechanisms include hydrogen atom transfer (HAT) and electron transfer (ET).

Hydrogen Atom Transfer (HAT): This mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a radical species. The key thermodynamic parameter is the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a greater propensity for HAT and potentially higher antioxidant activity. Computational studies on substituted phenols have shown that electron-donating groups tend to lower the O-H BDE, while electron-withdrawing groups increase it. acs.org For this compound, the chlorine atom would be expected to increase the BDE, while the hydroxymethyl group might have a smaller, opposing effect.

Electron Transfer (ET): This process involves the transfer of an electron from the phenol to an oxidant. The relevant thermodynamic parameter is the ionization potential (IP). Substituents that increase the electron density on the aromatic ring generally lower the IP, favoring electron transfer.

Computational studies on dendritic phenolic antioxidants have indicated that the sequential proton loss electron transfer (SPLET) mechanism can also be significant, particularly in polar solvents. nih.gov This mechanism involves the deprotonation of the phenol followed by electron transfer from the resulting phenoxide ion. The energetics of these pathways can be calculated using quantum chemical methods.

A hypothetical comparison of the energetic parameters for this compound and related compounds is presented below:

| Compound | O-H BDE (kcal/mol) | Ionization Potential (eV) |

|---|---|---|

| Phenol | ~88 | ~8.5 |

| 3-Chlorophenol (B135607) | ~90 | ~8.7 |

| This compound | ~89-91 | ~8.6-8.8 |

Note: These values are illustrative and represent expected trends based on substituent effects. Precise values require detailed calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For phenolic compounds, QSAR models have been extensively used to predict their toxicity and other biological effects. jst.go.jpjst.go.jp

A QSAR model for a series of substituted phenols, including this compound, would typically involve the calculation of various molecular descriptors. These descriptors can be broadly categorized as:

Hydrophobic: such as the logarithm of the octanol-water partition coefficient (logP or log Kow), which describes the compound's lipophilicity.

Electronic: such as the acid dissociation constant (pKa), Hammett constants (σ), or quantum chemical descriptors like HOMO and LUMO energies.

Steric: related to the size and shape of the molecule.

For the toxicity of phenols, hydrophobicity is often a dominant factor, as it governs the ability of the molecule to cross cell membranes. nih.gov Electronic parameters are also crucial, as they influence the reactivity of the phenol and its ability to interact with biological targets. nih.gov

A general form of a QSAR equation for the toxicity of phenols might be:

log(1/C) = a * logP + b * pKa + c * E_HOMO + d

where C is the concentration required to produce a certain biological effect (e.g., IC50), and a, b, c, and d are constants determined by regression analysis.

Development of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a variety of descriptors can be calculated to characterize its physicochemical and topological attributes.

These descriptors can be broadly categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including connectivity indices and topological polar surface area (TPSA).

3D Descriptors: Calculated from the 3D coordinates of the atoms, such as molecular volume and surface area.

A table of some fundamental computed descriptors for a structurally related compound, 3,5-Di(hydroxymethyl)phenol, is provided below to illustrate the types of data generated in such analyses.

| Descriptor | Value | Source |

|---|---|---|

| Molecular Weight | 154.16 g/mol | PubChem |

| XLogP3 | -0.2 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 154.062994 g/mol | PubChem |

| Topological Polar Surface Area | 60.7 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

Predictive Models for Biological Activity

Predictive models, often built using machine learning algorithms, leverage molecular descriptors to forecast the biological activity of compounds. These in silico models can screen large virtual libraries of molecules to identify potential drug candidates or to predict the toxicity of a substance.

For this compound, one could develop predictive models for a range of biological endpoints, such as:

Enzyme Inhibition: Predicting its ability to inhibit specific enzymes, which could be relevant for various diseases.

Receptor Binding: Assessing its affinity for different biological receptors.

Antimicrobial Activity: Predicting its potential as an antibacterial or antifungal agent.

Toxicity: Estimating its potential for adverse effects.

The development of such a model would typically involve:

Data Collection: Assembling a dataset of compounds with known biological activity for the target of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for all compounds in the dataset.

Model Building: Using statistical or machine learning methods (e.g., multiple linear regression, support vector machines, or neural networks) to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: Rigorously testing the model's predictive power using external datasets.

Currently, there are no published predictive models specifically trained on or for this compound. However, its structural features suggest that it could be included in broader QSAR studies of phenolic compounds or substituted aromatic compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions with their environment. An MD simulation of this compound could provide insights into:

Conformational Flexibility: Understanding the different shapes the molecule can adopt and the energy barriers between these conformations. The rotation around the bond connecting the hydroxymethyl group to the phenol ring would be of particular interest.

Solvation: Simulating how the molecule interacts with solvent molecules, such as water. This can reveal details about its solubility and the stability of its hydration shell.

Binding to Biological Targets: If a potential protein target is identified, MD simulations can be used to study the binding process in detail, including the stability of the protein-ligand complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds).

A typical MD simulation protocol would involve:

System Setup: Placing the molecule in a simulation box, often with explicit solvent molecules.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a sufficient length of time to sample the relevant molecular motions.

Analysis: Analyzing the trajectory to extract meaningful information about the system's properties and dynamics.

While there are no specific molecular dynamics simulation studies published for this compound, the methodology is well-established and could be readily applied to investigate its behavior at the molecular level. Such studies would be invaluable for rationalizing its physicochemical properties and for guiding the design of new derivatives with enhanced biological activities.

Structural Modifications and Analog Development

Substitution Pattern Variations

The arrangement of the chloro, hydroxyl, and hydroxymethyl groups on the phenol (B47542) ring is a critical determinant of the molecule's chemical and physical properties.

The synthesis of positional isomers, such as 2-chloro-3-(hydroxymethyl)phenol and 2-chloro-4-(hydroxymethyl)phenol , presents unique challenges and considerations. The direct chlorination of a phenol can be complex, often leading to a mixture of products. For instance, the chlorination of m-cresol, a related compound, preferentially yields the para-substituted product, 4-chloro-3-methylphenol , making the synthesis of the 2-chloro isomer difficult. rsc.orgwikipedia.org A historical approach to overcome this involves multi-step sequences, such as a para-selective nitration, followed by conversion to a diazonium salt and a subsequent Sandmeyer reaction to introduce the chlorine at the desired position. rsc.orgwikipedia.org

A patented process for the preparation of 2-chloro-4-methylphenol highlights the use of a catalyst system comprising one or more Lewis acids and diaryl sulphides to achieve high isomeric and stage selectivity when reacting 4-methylphenol with a chlorinating agent like sulfuryl chloride. google.com Similar strategic approaches are necessary for the regioselective synthesis of hydroxymethylated chloro-phenols. The synthesis of related structures, like 2-chloro-1-(3-hydroxyphenyl)ethanone , has been achieved by reacting 3-hydroxyacetophenone with sulfuryl chloride. nih.gov This α-haloketone is a valuable intermediate for further synthetic transformations. nih.gov

Table 1: Halogen Position Isomers and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Insights |

|---|---|---|---|

| 2-chloro-3-(hydroxymethyl)phenol | Not readily available | C7H7ClO2 | Synthesis is challenging due to directing effects of substituents. Multi-step synthetic routes are often required. rsc.orgwikipedia.org |

| 2-chloro-4-(hydroxymethyl)phenol | 105960-29-0 | C7H7ClO2 | Available from commercial suppliers. sigmaaldrich.comnih.gov Synthesis can be approached through selective chlorination or hydroxymethylation of appropriate precursors. |

| 2,4-dichloro-6-(hydroxymethyl)phenol | 6641-02-7 | C7H6Cl2O2 | A di-chlorinated analog available for further functionalization. chemicalbook.com |

The non-chlorinated analog, 3-(hydroxymethyl)phenol , serves as a fundamental comparator in structure-activity studies. It is a commercially available compound and has been reported in various natural organisms. nih.gov Its physical properties, such as a melting point in the range of 69-72 °C, are well-documented. ichemical.comchemicalbook.com As a member of the phenols and hydroxybenzyl alcohols, it provides a baseline for understanding the electronic and steric contributions of the chlorine atom in its chlorinated counterparts. nih.gov

Table 2: Properties of 3-(Hydroxymethyl)phenol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 620-24-6 | nih.govichemical.comchemicalbook.comchemspider.commatrix-fine-chemicals.com |

| Molecular Formula | C7H8O2 | nih.govichemical.comchemicalbook.comchemspider.commatrix-fine-chemicals.com |

| Molecular Weight | 124.14 g/mol | nih.govchemicalbook.com |

| Melting Point | 69-72 °C | ichemical.comchemicalbook.com |

| Appearance | Pink or beige to brown crystalline powder | ichemical.com |

Derivatization of Hydroxyl and Hydroxymethyl Groups

The two hydroxyl groups of 3-Chloro-5-(hydroxymethyl)phenol offer reactive sites for the synthesis of a wide range of derivatives.

The phenolic and benzylic hydroxyl groups can be readily converted into ethers and esters. Phenol ethers are commonly synthesized via the Williamson ether synthesis, where the phenol is first deprotonated with a strong base to form a phenoxide ion, which then acts as a nucleophile towards an alkyl halide. wikipedia.org For example, 3-ethoxy-5-(hydroxymethyl)phenol has been synthesized by reacting 5-hydroxymethyl-benzene-1,3-diol with ethyl iodide in the presence of potassium carbonate. chemicalbook.com The Ullmann condensation provides a method for synthesizing diaryl ethers by reacting a phenol with an aryl halide in the presence of a copper catalyst. wikipedia.orgmdpi.com

Esterification can be achieved by reacting the phenol with an acid anhydride (B1165640), such as acetic anhydride, or an acyl chloride. libretexts.org These reactions are often straightforward and allow for the introduction of a wide variety of acyl groups.

The introduction of nitrogen and other heteroatoms into the structure opens up new avenues for analog development. A key reaction for this is the Mannich condensation, which involves the reaction of a phenol, formaldehyde (B43269), and a primary or secondary amine. researchgate.net This reaction can be used to introduce aminomethyl groups onto the phenolic ring. researchgate.net

Another significant class of nitrogen-containing analogs is benzoxazines. These are formed through the reaction of a phenol, a primary amine, and formaldehyde. rsc.orgresearchgate.netrsc.orggoogle.com The phenol is a crucial starting material in this synthesis, and the reaction proceeds through the formation of a Mannich base intermediate. rsc.orgresearchgate.net The flexibility in the choice of the amine component allows for the creation of a diverse library of benzoxazine (B1645224) derivatives. researchgate.net

Ring System Modifications

Alterations to the fundamental benzene (B151609) ring of This compound can lead to the creation of macrocycles and other complex architectures. Phenolic compounds are valuable precursors for the synthesis of macrocyclic structures that can act as receptors for ions or neutral molecules. cmu.edu

Several synthetic strategies are employed for the construction of these macrocycles:

Ullmann Reaction: This copper-catalyzed reaction is used to form biaryl ether linkages within a macrocyclic structure. rsc.org

Wittig Reaction: This reaction forms a carbon-carbon double bond and has been utilized in the synthesis of diverse macrocyclic libraries. rsc.org

Sonogashira Reaction: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a powerful tool for creating rigid, shape-persistent macrocycles. rsc.orgresearchgate.net

The synthesis of benzoxazines also represents a ring system modification, where a new heterocyclic ring is fused to the original phenolic ring. rsc.orgresearchgate.netrsc.org These modifications can dramatically alter the three-dimensional shape and electronic properties of the parent molecule, leading to novel compounds with unique characteristics. cmu.eduresearchgate.net

Incorporation into Poly(aryl ether) Dendrimers

Poly(aryl ether) dendrimers are a class of highly branched, three-dimensional macromolecules with well-defined structures. Their unique properties, such as low viscosity and high solubility, make them attractive for various applications, including drug delivery and materials science. The synthesis of these dendrimers often relies on the use of multifunctional monomers that can be iteratively coupled to build up the dendritic structure.

While direct studies detailing the use of this compound as a monomer in poly(aryl ether) dendrimer synthesis are not prevalent in the current body of scientific literature, the chemistry of closely related analogs provides a strong basis for its potential application. A well-established method for constructing poly(aryl ether) dendrimers involves the use of AB2-type monomers, where 'A' is a nucleophilic group and 'B' represents two electrophilic groups.

A notable example is the convergent synthesis of poly(aryl ether) dendrimers utilizing 3,5-bis(hydroxymethyl)phenol as a key building block. researchgate.net In this approach, the two hydroxymethyl groups can be converted into electrophilic species, such as bromomethyl groups, while the phenolic hydroxyl group acts as the nucleophilic site for etherification. This strategy allows for the stepwise growth of dendritic wedges, which can then be attached to a central core.

The general synthetic approach for incorporating such a monomer would likely involve the protection of the phenolic hydroxyl group, followed by the activation of the hydroxymethyl group (e.g., conversion to a chloromethyl or bromomethyl group). This activated monomer could then react with a multifunctional core or another growing dendron. Subsequent deprotection of the phenol would reveal the nucleophilic site for the next growth stage.

Table 1: Comparison of Potential Monomers for Poly(aryl ether) Dendrimer Synthesis

| Compound | Monomer Type | Functional Groups | Potential Role in Dendrimer Synthesis |

| 3,5-Bis(hydroxymethyl)phenol | AB2 | 1 Phenolic -OH, 2 -CH2OH | Well-documented for convergent synthesis of poly(aryl ether) dendrimers. researchgate.net |

| This compound | AB | 1 Phenolic -OH, 1 -CH2OH, 1 -Cl | Hypothetical monomer; could introduce specific properties due to the chloro substituent. |

Fusion with Other Heterocyclic Systems

The fusion of the this compound scaffold with heterocyclic ring systems represents a pathway to novel compounds with potentially interesting biological or material properties. While specific examples of such fusions originating directly from this compound are not extensively documented, general synthetic methodologies for the formation of heterocyclic systems involving phenols are well-established.

For instance, the phenolic hydroxyl group can participate in reactions to form oxygen-containing heterocycles. One common reaction is the Williamson ether synthesis, which could be adapted to form cyclic ethers. The hydroxymethyl group could also be a reactive handle for cyclization reactions. For example, it could be oxidized to an aldehyde, which could then undergo condensation with a suitable partner to form a heterocyclic ring.

Furthermore, the aromatic ring itself can be a substrate for cyclization. For example, reactions that proceed via electrophilic or nucleophilic aromatic substitution could be employed to build a new ring fused to the existing benzene ring. The chloro and hydroxyl substituents would influence the regioselectivity of such reactions.

While direct evidence is sparse for this compound, a study on the reaction of 3-chloro-5-methylphenol (B1582155) with 3,5-dibromo-1-(propan-2-yl)-1H-1,2,4-triazole in the presence of a base resulted in the formation of a new aryloxy-triazole derivative. echemi.com This demonstrates the feasibility of coupling phenols with pre-existing heterocyclic systems, a strategy that could be applied to this compound.

Development of Biphenyl (B1667301) and Related Scaffolds

The biphenyl moiety is a common structural motif in pharmaceuticals, agrochemicals, and advanced materials. The development of biphenyl scaffolds from this compound is a chemically feasible endeavor, primarily through transition metal-catalyzed cross-coupling reactions. The chloro substituent on the aromatic ring serves as a handle for these powerful bond-forming transformations.

Two of the most prominent methods for the synthesis of biphenyls are the Suzuki-Miyaura coupling and the Ullmann condensation.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an aryl halide and an arylboronic acid or ester. rsc.org In this context, this compound could be coupled with a variety of arylboronic acids to generate a diverse library of biphenyl derivatives. The reaction conditions are generally mild and tolerant of many functional groups, making it an attractive method. The reactivity of aryl chlorides in Suzuki coupling can be lower than that of bromides or iodides, often requiring specialized catalyst systems. nih.gov

A general scheme for the Suzuki-Miyaura coupling of this compound would be:

Reactants: this compound and an arylboronic acid (Ar-B(OH)2).

Catalyst: A palladium(0) source, often with a phosphine (B1218219) ligand.

Base: A base such as sodium carbonate, potassium phosphate, or triethylamine (B128534) is required.

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-carbon bonds, including the biphenyl linkage. rsc.org The classic Ullmann reaction involves the self-coupling of two molecules of an aryl halide in the presence of copper powder at high temperatures. More modern variations utilize soluble copper catalysts and can be performed under milder conditions to couple two different aryl halides. While less common than the Suzuki-Miyaura coupling for this purpose, it remains a viable option, particularly for large-scale synthesis. A patent describes the synthesis of 4,4'-biphenol from p-chlorophenol using samarium and a copper salt in an ionic liquid, showcasing a modern approach to Ullmann-type couplings of chlorophenols. google.com

Table 2: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Catalyst | Coupling Partner | Key Features |

| Suzuki-Miyaura Coupling | Palladium | Arylboronic acid/ester | Mild reaction conditions, high functional group tolerance, generally high yields. rsc.org |

| Ullmann Condensation | Copper | Aryl halide (self-coupling or with another aryl halide) | Often requires higher temperatures, useful for symmetrical biphenyl synthesis. rsc.org |

The resulting biphenyls derived from this compound would possess a unique substitution pattern with hydroxyl and hydroxymethyl groups, offering further sites for chemical modification. These products could be of interest in medicinal chemistry, where the biphenyl scaffold is a privileged structure, and in materials science for the synthesis of liquid crystals or functional polymers.

Biological Evaluation and Pharmacological Profiling

Antimicrobial Activity Investigations

Antibacterial Efficacy (Gram-positive and Gram-negative)

There is no information available regarding the antibacterial efficacy of 3-Chloro-5-(hydroxymethyl)phenol against Gram-positive and Gram-negative bacteria.

Antifungal Properties

There is no information available regarding the antifungal properties of this compound.

Mechanism of Action Studies (e.g., membrane disruption)

There is no information available regarding the mechanism of antimicrobial action for this compound.

Anticancer and Cytotoxic Potential

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HeLa, HepG2)

There is no information available regarding the in vitro cytotoxicity of this compound against HeLa or HepG2 cancer cell lines.

Molecular Targets and Pathways

There is no information available regarding the molecular targets and pathways associated with any potential anticancer activity of this compound.

Enzyme Inhibition Studies

The modulatory effects of this compound on various enzymes are a key area of interest in its pharmacological profiling. The following sections detail its known and potential inhibitory activities.

Aromatase and Steroid Sulfatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a critical target in the management of hormone-dependent cancers as it is the rate-limiting enzyme in estrogen biosynthesis. nih.govnih.gov Similarly, steroid sulfatase (STS) plays a pivotal role by converting inactive steroid sulfates to their active forms, contributing to the pool of active steroid hormones. nih.gov

While direct studies on the inhibitory activity of this compound against aromatase and steroid sulfatase are not extensively documented in the reviewed literature, the general characteristics of inhibitors for these enzymes suggest a potential role for phenolic compounds. For instance, many non-steroidal aromatase inhibitors feature a heterocyclic ring that interacts with the heme iron of the enzyme. nih.gov However, polyphenolic compounds have also been identified as potent aromatase inhibitors. nih.gov The phenolic hydroxyl group is a common feature in many steroid sulfatase inhibitors, often as part of a sulfamate (B1201201) ester pharmacophore which leads to irreversible inhibition. taylorandfrancis.com

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a major focus in the development of agents for hyperpigmentation disorders. nih.gov Phenolic compounds are a well-established class of tyrosinase inhibitors. nih.gov

Research on bromophenols isolated from the red alga Symphyocladia latiuscula has shown that halogenated and hydroxylated benzyl (B1604629) alcohol derivatives can be potent competitive inhibitors of tyrosinase. nih.gov For example, 2,3,6-tribromo-4,5-dihydroxybenzyl methyl alcohol exhibited an IC50 value of 10.78 ± 0.19 μM against mushroom tyrosinase. nih.gov This suggests that the chloro and hydroxymethyl substituents on the phenol (B47542) ring of this compound could contribute to its potential as a tyrosinase inhibitor.

A study on various substituted phenols revealed that the nature and position of substituents significantly influence tyrosinase-dependent cytotoxicity. mdpi.com The 3-chloro-4-fluorophenyl motif has been successfully incorporated into compounds to create potent tyrosinase inhibitors, indicating that halogen substitution can be beneficial for activity. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected Phenolic Compounds

| Compound | Enzyme Source | Substrate | Inhibition Type | IC50 (μM) | Reference |

| 2,3,6-tribromo-4,5-dihydroxybenzyl methyl alcohol | Mushroom | L-tyrosine | Competitive | 10.78 ± 0.19 | nih.gov |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether) | Mushroom | L-tyrosine | Competitive | 2.92 ± 0.04 | nih.gov |

| 3-chloro-4-fluorophenyl-based benzamide (B126) (1d) | Agaricus bisporus | L-DOPA | - | 0.19 | mdpi.com |

| Kojic Acid | Agaricus bisporus | L-DOPA | - | - | mdpi.com |

Note: This table is for illustrative purposes to show the activity of related compounds, as direct IC50 data for this compound was not found in the reviewed literature.

Other Enzyme Modulatory Activities

The biological evaluation of this compound extends to other enzyme systems. While specific data for this compound is scarce, studies on related phenolic structures provide insights into its potential broader enzymatic interactions. For example, various phenolic compounds have been investigated for their inhibitory effects on enzymes relevant to hyperglycemia and hypertension.

Structure-Activity Relationship (SAR) Studies

Influence of Halogen Substituents on Activity

The presence and position of halogen substituents on a phenolic ring can significantly modulate its biological activity. In the context of tyrosinase inhibition, halogenation has been shown to enhance inhibitory potency. nih.govmdpi.com For instance, the introduction of a chlorine atom to a 4-fluorobenzyl moiety was found to be beneficial in enhancing the inhibitory activity against Agaricus bisporus tyrosinase. mdpi.com This suggests that the chlorine atom at the 3-position of this compound likely plays a role in its potential enzyme-inhibitory capacity.

Role of Hydroxymethyl Group in Biological Interactions

The hydroxymethyl group at the 5-position of the phenol ring also contributes significantly to the molecule's biological profile. In a study of bromophenols, the presence of a hydroxymethyl group on the benzyl ring was a feature of potent tyrosinase inhibitors. nih.gov The hydroxyl group of the hydroxymethyl moiety can participate in hydrogen bonding interactions within the active site of an enzyme, potentially enhancing binding affinity and inhibitory activity.

Positional Isomerism and Biological Impact

The specific arrangement of functional groups on the benzene (B151609) ring of chlorophenolic compounds can significantly influence their biological activity. In the case of this compound, its positional isomers, where the chlorine, hydroxyl, and hydroxymethyl groups are located at different positions, are expected to exhibit distinct biological profiles. While direct comparative studies on the biological impact of these specific isomers are not extensively documented in publicly available research, principles of medicinal chemistry and findings for related compounds allow for informed postulations.

The location of the chlorine atom, in particular, can alter the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical for molecular interactions with biological targets. For instance, a shift in the chlorine's position could affect the compound's ability to form hydrogen bonds or engage in hydrophobic interactions with receptor pockets or enzyme active sites.

A related compound, 3-chloro-2,5-dihydroxybenzyl alcohol, has been isolated from a marine-derived fungus and demonstrated significant biological activity. nih.gov This compound was shown to induce apoptosis in human cervical carcinoma (HeLa) cells by causing DNA damage and activating the caspase cascade. nih.gov The pro-apoptotic effect was associated with the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway. nih.gov This highlights how a chlorinated hydroxymethyl-substituted phenol can possess potent cytotoxic and pro-apoptotic properties.

Furthermore, studies on other substituted phenols, such as p-hydroxybenzyl alcohol (HBA), have shown neuroprotective effects in cellular models of Parkinson's disease. nih.gov The biological activity of HBA and its derivatives underscores the therapeutic potential of this class of compounds and suggests that variations in substitution patterns, including chlorination and hydroxymethylation, could modulate this activity towards different biological endpoints. nih.gov The concept of positional isomerism affecting biological activity is a fundamental principle in drug design, where even minor structural changes can lead to significant differences in pharmacological effects.

Interactive Data Table of this compound and its Positional Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 885270-34-8 | C7H7ClO2 | 158.58 |

| 2-Chloro-5-(hydroxymethyl)phenol | 1261598-26-8 | C7H7ClO2 | 158.58 |

| 4-Chloro-3-(hydroxymethyl)-5-methylphenol | 1308651-26-4 | C8H9ClO2 | 172.61 |

| 5-Chloro-2-(hydroxymethyl)phenol | 64917-81-3 | C7H7ClO2 | 158.58 |

| 3-Chloro-2-methylphenol | 3260-87-5 | C7H7ClO | 142.58 |

Potential in Medicinal Chemistry Development

The structural motif of a substituted phenol is a common feature in many biologically active molecules and serves as a valuable scaffold in medicinal chemistry. This compound, with its combination of a chlorinated aromatic ring, a phenolic hydroxyl group, and a hydroxymethyl substituent, presents several avenues for derivatization and development into novel therapeutic agents.

The hydroxyl and hydroxymethyl groups are amenable to a variety of chemical modifications, allowing for the synthesis of a library of derivatives with diverse physicochemical properties. For instance, the hydroxyl group can be etherified or esterified to modulate lipophilicity and pharmacokinetic profiles. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, such as the formation of amides or esters.

The chlorinated phenol core is a key pharmacophore in various drug candidates. For example, derivatives of m-aryloxy phenols have been investigated for a range of therapeutic applications. These include the development of antagonists for the κ opioid receptor, which have potential for treating depression, anxiety, and addiction. Furthermore, polysubstituted imidazolone (B8795221) derivatives containing a 3-(p-tolyloxy)phenol moiety have been synthesized and shown to possess peroxisome proliferator-activated receptor (PPAR) agonist properties, indicating their potential for managing metabolic disorders.

The synthesis of complex molecules often relies on versatile building blocks. This compound can serve as such a building block. For instance, related m-aryloxy phenols have been utilized in the synthesis of compounds with potential anti-cancer activity, such as those targeting prostate cancer. They have also been used to create probes for detecting reactive oxygen species in biological systems.

The findings related to 3-chloro-2,5-dihydroxybenzyl alcohol's anticancer properties further underscore the potential of chlorinated hydroxymethylphenols in oncology drug discovery. nih.gov The ability of this related compound to induce DNA damage and apoptosis suggests that derivatives of this compound could be explored for similar cytotoxic effects against cancer cells. nih.gov The ease of synthesis and the potential for structural manipulation make this compound and its analogs attractive starting points for the development of new therapeutic entities. nih.gov

Emerging Applications and Potential Utilities

Applications in Organic Synthesis as Intermediates

3-Chloro-5-(hydroxymethyl)phenol serves as a valuable building block in the multi-step synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.govechemi.commdpi.com Its bifunctional nature, possessing both a phenolic hydroxyl group and a hydroxymethyl group, along with the influencing chloro-substituent, allows for a variety of chemical transformations.

The hydroxyl group can undergo etherification or esterification reactions, while the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or be converted to a halomethyl group for subsequent nucleophilic substitution reactions. The chlorine atom on the aromatic ring influences the reactivity and regioselectivity of these transformations and can also be a site for further functionalization through cross-coupling reactions. elsevierpure.com

While specific, publicly documented large-scale industrial applications of this compound are not extensively detailed, its structural motif is present in various biologically active compounds. For instance, substituted hydroxymethyl phenols are key intermediates in the synthesis of certain pharmaceuticals. nih.gov The general synthetic utility of substituted phenols is well-established for creating diverse and complex molecular architectures. oregonstate.edunih.gov

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Phenolic -OH | Etherification | Aryl ethers |

| Esterification | Aryl esters | |

| Hydroxymethyl -CH₂OH | Oxidation | 3-Chloro-5-formylphenol, 3-Chloro-5-carboxyphenol |

| Halogenation | 3-Chloro-5-(halomethyl)phenol | |

| Aromatic Ring | Cross-coupling | Biphenyl (B1667301) derivatives, etc. |

Role in Materials Science

The structure of this compound makes it a candidate for incorporation into various polymer systems, influencing their properties. Phenolic compounds, in general, are fundamental precursors for phenolic resins, which are known for their thermal stability, hardness, and chemical resistance. nih.govnih.gov

Substituted phenols, such as this compound, can be used to modify the properties of these resins. The chlorine atom can enhance fire retardancy and chemical resistance, while the hydroxymethyl group provides a reactive site for polymerization with aldehydes like formaldehyde (B43269). researchgate.net The resulting resins could find applications as adhesives, coatings, and molding compounds with tailored characteristics. organic-chemistry.org

Furthermore, the development of functional polymers with specific properties is an active area of research. mpg.de The incorporation of this compound as a monomer could lead to the synthesis of specialty polymers with unique thermal, mechanical, or chemical properties. rsc.org

Catalysis Applications

The field of catalysis offers potential avenues for the application of this compound, primarily through its use as a ligand precursor. The phenolic oxygen and the benzylic oxygen of the hydroxymethyl group can coordinate with metal centers to form stable complexes. These complexes, in turn, could exhibit catalytic activity in various organic transformations.

While specific research detailing the use of this compound as a ligand is limited, the broader class of substituted phenols and their derivatives are known to be effective in catalysis. nih.govnih.gov For instance, metal complexes with phenolic ligands are utilized in oxidation and coupling reactions. nih.gov The electronic and steric properties of the 3-chloro and 5-hydroxymethyl substituents would influence the catalytic activity and selectivity of any derived metal complex.